4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile

Description

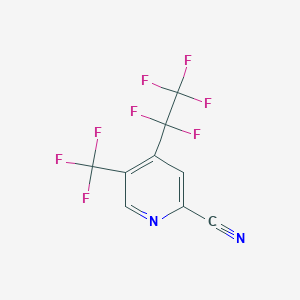

This compound is a fluorinated pyridine derivative featuring a pentafluoroethyl (-CF₂CF₃) group at position 4, a trifluoromethyl (-CF₃) group at position 5, and a carbonitrile (-CN) substituent at position 2. Such polyfluorinated pyridines are of interest in agrochemical and pharmaceutical research due to their enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)5-1-4(2-18)19-3-6(5)8(12,13)14/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALNNFRGQYJPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801147100 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-79-4 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine as a starting material . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on scalable methods such as direct fluorination or the building-block method, depending on the desired target compound . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . Other reagents may include oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.

Medicine: Explored as a component in pharmaceutical compounds for its potential therapeutic effects.

Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with molecular targets through the unique properties of the fluorine atoms and the pyridine ring . These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties (Theoretical):

- Molecular Formula : C₁₀H₂F₈N₂

- Molecular Weight : ~308.1 g/mol

- Electron-Withdrawing Effects : The combined -CF₃, -CF₂CF₃, and -CN groups create a highly electron-deficient aromatic system, favoring nucleophilic substitution or cross-coupling reactions at position 6 .

Comparison with Structural Analogs

While direct experimental data is unavailable, comparisons can be inferred from structurally related compounds in the evidence:

Table 1: Functional Group Influence on Properties

Critical Observations:

However, excessive fluorination may reduce solubility, necessitating formulation optimization.

Reactivity :

- Pyridine-2-carbonitriles (e.g., the target compound) are more reactive toward nucleophilic aromatic substitution than pyrimidine-5-carbonitriles (e.g., ) due to ring strain and electronic effects .

Thermal Stability: Melting points (mp) of fluorinated carbonitriles vary widely. The target compound likely exhibits even higher thermal stability due to its polyfluorination.

Biological Activity

4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated organic compound notable for its unique physicochemical properties due to the presence of multiple fluorine atoms. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a pyridine ring substituted with both pentafluoroethyl and trifluoromethyl groups, which significantly influence its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated groups enhance the compound's ability to penetrate lipid membranes, facilitating interactions with proteins and enzymes. This property is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyridine compounds can inhibit bacterial growth effectively. The presence of fluorine atoms may enhance binding affinity to bacterial enzymes, thereby improving efficacy against pathogens .

Antiparasitic Activity

Fluorination has been recognized as a strategy to improve the bioavailability and efficacy of antiparasitic agents. For instance, compounds similar to this compound have been investigated for their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The incorporation of fluorinated moieties has been linked to improved central nervous system penetration and overall potency .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that fluorinated pyridine derivatives exhibited significant antimicrobial activity against various strains, suggesting that this compound may possess similar properties .

- Antiparasitic Properties : In vitro assays indicated that fluorinated pyridine compounds could inhibit the growth of Trypanosoma brucei at low concentrations, highlighting their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile?

The compound is typically synthesized via multi-step organic reactions, including cross-coupling methodologies (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce fluorinated substituents. Key intermediates are purified using column chromatography, and yields are optimized by controlling reaction temperatures (e.g., 60–100°C) and catalysts (e.g., Pd(PPh₃)₄). Final characterization employs NMR (¹H/¹⁹F) and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are employed to characterize this compound?

Routine characterization includes thin-layer chromatography (TLC) for reaction monitoring, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions. Advanced structural elucidation may involve X-ray crystallography to resolve stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound?

Due to its classification as a skin and eye irritant (Category 2/2A), researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of airborne particles. Emergency procedures include immediate flushing with water for exposure and medical consultation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves screening catalysts (e.g., Pd-based systems for cross-coupling), adjusting solvent polarity (e.g., DMF vs. THF), and optimizing stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or preparative HPLC can improve purity (>95%). Kinetic studies of intermediate steps are critical for identifying rate-limiting stages .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in substituent positioning (e.g., trifluoromethyl orientation) require complementary techniques: X-ray crystallography provides definitive spatial arrangements, while DFT calculations (e.g., Gaussian09) model electronic environments. Cross-validation with ¹⁹F-¹H HOESY NMR can clarify through-space interactions .

Q. What is the role of fluorinated groups in modulating biological activity?

The pentafluoroethyl and trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying fluorine substitutions and testing inhibitory potency against target enzymes (e.g., kinases) via fluorescence polarization assays .

Q. What methodologies are used for crystal structure determination?

Single-crystal X-ray diffraction (Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular packing. Data refinement uses SHELXL-97, and hydrogen-bonding networks are analyzed via PLATON. Thermal ellipsoid plots visualize atomic displacement parameters .

Q. How do fluorinated substituents influence electronic properties?

Electron-withdrawing effects of CF₃ groups are quantified via Hammett constants (σₘ = 0.43) and analyzed using cyclic voltammetry to measure redox potentials. Frontier molecular orbitals (HOMO/LUMO) are computed via DFT to correlate substituent effects with reactivity .

Q. How to design analogs for improved pharmacokinetic profiles?

Rational design involves replacing labile functional groups (e.g., ester linkages) with bioisosteres (e.g., amides). In vitro assays (e.g., microsomal stability tests) and logP measurements guide modifications to enhance metabolic resistance and solubility .

Q. How to analyze regioselectivity in electrophilic substitution reactions?

Regioselectivity is probed using deuterium isotope effects, kinetic isotopic labeling (e.g., ²H/¹³C), and computational transition-state modeling (e.g., Gaussian). Competition experiments between fluorinated and non-fluorinated substrates reveal electronic and steric influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.